CB2 Binding Affinity & Selectivity
GP-2a displays a Ki of 7.6 nM at mouse CB2 receptors and 900 nM at CB1 receptors, yielding a selectivity window of ~118-fold [1]. In cross-study comparison, this positions GP-2a as a moderately selective CB2 agonist: JWH-133 (Ki CB2 = 3.4 nM, Ki CB1 = 677 nM) shows ~200-fold selectivity [2]; HU-308 (Ki CB2 = 22.7 nM, Ki CB1 > 10,000 nM) exhibits >440-fold selectivity [3]; and GW405833 (Ki CB2 = 3.92 nM, Ki CB1 = 4,772 nM) achieves ~1,217-fold selectivity . The lower selectivity ratio of GP-2a relative to GW405833 and HU-308 may necessitate stricter dose titration to avoid CB1-mediated confounding effects, yet its single-digit nanomolar CB2 affinity ensures robust target engagement at sub-micromolar concentrations.
| Evidence Dimension | CB2 binding affinity (Ki) and selectivity over CB1 |
|---|---|
| Target Compound Data | CB2 Ki = 7.6 nM, CB1 Ki = 900 nM, Selectivity = 118-fold |
| Comparator Or Baseline | JWH-133: CB2 Ki = 3.4 nM, CB1 Ki = 677 nM (200-fold); HU-308: CB2 Ki = 22.7 nM, CB1 Ki > 10,000 nM (>440-fold); GW405833: CB2 Ki = 3.92 nM, CB1 Ki = 4,772 nM (1,217-fold) |
| Quantified Difference | GP-2a exhibits ~1.7-fold lower CB2 affinity than JWH-133 and GW405833, but 3-fold higher affinity than HU-308. Its selectivity is 1.7-fold lower than JWH-133, 3.7-fold lower than HU-308, and 10.3-fold lower than GW405833. |
| Conditions | Radioligand displacement assays using [3H]CP-55,940 in mouse spleen membranes (GP-2a, JWH-133, GW405833) or [3H]HU-243 in CB2-transfected cells (HU-308). |
Why This Matters
Selectivity window directly correlates with the probability of psychoactive CB1-mediated side effects at effective doses, a critical parameter when selecting a tool compound for in vivo studies where central effects must be minimized.
- [1] Murineddu G, Lazzari P, Ruiu S, Sanna A, Loriga G, Manca I, Falzoi M, Dessi C, Curzu MM, Chelucci G, Pani L, Pinna GA. Tricyclic pyrazoles. 4. Synthesis and biological evaluation of analogues of the robust and selective CB2 cannabinoid ligand 1-(2′,4′-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide. J Med Chem. 2006;49(25):7502-7512. View Source
- [2] Huffman JW, Liddle J, Yu S, Aung MM, Abood ME, Wiley JL, Martin BR. 3-(1′,1′-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor. Bioorg Med Chem. 1999;7(12):2905-2914. View Source
- [3] Hanus L, Breuer A, Tchilibon S, Shiloah S, Goldenberg D, Horowitz M, Pertwee RG, Ross RA, Mechoulam R, Fride E. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor. Proc Natl Acad Sci U S A. 1999;96(25):14228-14233. View Source
